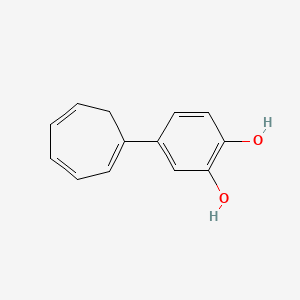
4-Cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,2-benzenediol with 1,3,5-cycloheptatriene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): A simpler derivative without the cycloheptatrienyl group.
1,2-Benzenediol, 4-methyl-: A derivative with a methyl group instead of the cycloheptatrienyl group.
1,2-Benzenediol, 4-ethyl-: A derivative with an ethyl group.
Uniqueness
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- is unique due to the presence of the cycloheptatrienyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
16235-31-7 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.237 |
IUPAC Name |
4-cyclohepta-1,3,5-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-5,7-9,14-15H,6H2 |
InChI Key |
WTUDGKZJCWCMDK-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C2=CC(=C(C=C2)O)O |
Synonyms |
1,2-Benzenediol, 4-(1,3,5-cycloheptatrien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


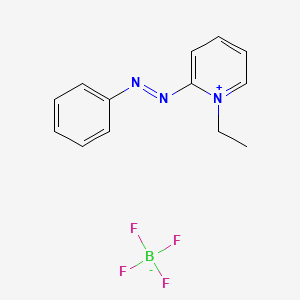


![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)
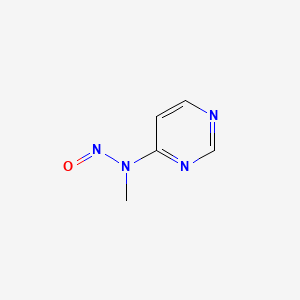
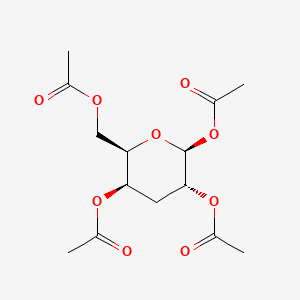
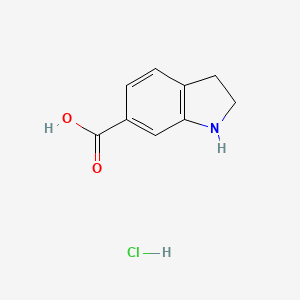
![(1R,9S)-4,12,13-trimethoxy-17-methyl-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-5-ol](/img/structure/B578908.png)
